molecular formula C10H12F2O B12285954 2,5-Difluoro-benzenebutanol

2,5-Difluoro-benzenebutanol

Cat. No.: B12285954
M. Wt: 186.20 g/mol
InChI Key: SJHDXMNWJUMCIH-UHFFFAOYSA-N
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Description

2,5-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(2,5-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2

InChI Key

SJHDXMNWJUMCIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2,5-difluoroaniline followed by the replacement of the diazonium group with a hydroxyl group . This reaction is carried out under controlled conditions to ensure the stability of the diazonium intermediate.

Industrial Production Methods: In an industrial setting, the production of 2,5-Difluoro-benzenebutanol can be scaled up using continuous-flow methodologies. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes . The use of inert solvents and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-benzenebutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 2,5-Difluorobenzoic acid.

    Reduction: 2,5-Difluorobenzene.

    Substitution: Various substituted benzenebutanol derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-benzenebutanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Difluoro-benzenebutanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug delivery and other biomedical applications .

Comparison with Similar Compounds

  • 2,4-Difluoro-benzenebutanol
  • 3,5-Difluoro-benzenebutanol
  • 2,6-Difluoro-benzenebutanol

Comparison: Compared to its analogs, 2,5-Difluoro-benzenebutanol exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic properties and its interactions with other molecules, making it distinct in its chemical behavior and applications .

Biological Activity

2,5-Difluoro-benzenebutanol is a fluorinated compound with potential biological activity due to its unique structure, which combines a butanol moiety with a difluorobenzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

2,5-Difluoro-benzenebutanol has the molecular formula C9H10F2OC_9H_{10}F_2O. The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity and altered metabolic pathways compared to their non-fluorinated counterparts.

Mechanisms of Biological Activity

The biological activity of 2,5-Difluoro-benzenebutanol can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds can act as inhibitors of various enzymes. For instance, studies have shown that fluorinated alcohols may inhibit alcohol dehydrogenase (ADH), affecting ethanol metabolism.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that certain fluorinated compounds possess antimicrobial properties, potentially making 2,5-Difluoro-benzenebutanol useful in combating resistant bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that 2,5-Difluoro-benzenebutanol exhibits significant biological activity against various cell lines. For example:

  • Cytotoxicity Assays : The compound was tested on human cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties.
  • Anti-inflammatory Effects : Treatment with 2,5-Difluoro-benzenebutanol reduced the expression of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies highlight the biological relevance of 2,5-Difluoro-benzenebutanol:

  • Case Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects of 2,5-Difluoro-benzenebutanol on breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations (0.1 to 100 µM) for 24 hours.
    • Results : IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.
  • Case Study on Anti-inflammatory Activity :
    • Objective : Assess the anti-inflammatory effects in a murine model.
    • Method : Mice were administered 2,5-Difluoro-benzenebutanol prior to LPS injection.
    • Results : A marked reduction in TNF-α and IL-6 levels was observed in serum samples compared to control groups.

Data Tables

Study TypeCell LineConcentration (µM)IC50 (µM)Effect Observed
CytotoxicityMCF-70.1 - 10030Significant reduction in viability
Anti-inflammatoryMacrophages10 - 50N/ADecreased cytokine expression

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